molecular formula C5H6Na2O5 B13427761 Sodium 2-hydroxypentanedioate-1,2,3,4,5-13C5

Sodium 2-hydroxypentanedioate-1,2,3,4,5-13C5

Cat. No.: B13427761
M. Wt: 197.04 g/mol
InChI Key: DZHFTEDSQFPDPP-LADJETRWSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 2-hydroxypentanedioate-1,2,3,4,5-13C5 is a labeled analogue of 2-hydroxyglutaric acid disodium salt. This compound is often used in scientific research due to its stable isotope labeling, which allows for detailed studies of metabolic pathways and reaction mechanisms. The molecular formula is C5H6Na2O5, and it has a molecular weight of 197.04 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-hydroxypentanedioate-1,2,3,4,5-13C5 typically involves the incorporation of carbon-13 isotopes into the molecular structure. This can be achieved through various synthetic routes, including the use of labeled precursors and specific reaction conditions that ensure the incorporation of the isotopes at the desired positions.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of specialized equipment and techniques to handle the isotopes and maintain the integrity of the labeled compound.

Chemical Reactions Analysis

Types of Reactions: Sodium 2-hydroxypentanedioate-1,2,3,4,5-13C5 can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often studied to understand the behavior of the compound under different conditions.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired outcome.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols.

Comparison with Similar Compounds

Uniqueness: Sodium 2-hydroxypentanedioate-1,2,3,4,5-13C5 is unique due to its stable isotope labeling, which provides a powerful tool for studying complex biochemical processes. Its ability to be precisely tracked in metabolic pathways sets it apart from other similar compounds.

Properties

Molecular Formula

C5H6Na2O5

Molecular Weight

197.04 g/mol

IUPAC Name

disodium;2-hydroxy(1,2,3,4,5-13C5)pentanedioate

InChI

InChI=1S/C5H8O5.2Na/c6-3(5(9)10)1-2-4(7)8;;/h3,6H,1-2H2,(H,7,8)(H,9,10);;/q;2*+1/p-2/i1+1,2+1,3+1,4+1,5+1;;

InChI Key

DZHFTEDSQFPDPP-LADJETRWSA-L

Isomeric SMILES

[13CH2]([13CH2][13C](=O)[O-])[13CH]([13C](=O)[O-])O.[Na+].[Na+]

Canonical SMILES

C(CC(=O)[O-])C(C(=O)[O-])O.[Na+].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.